![molecular formula C20H18FN5O B2519712 7-(4-fluoroanilino)-5-methyl-2-phenethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one CAS No. 1251574-49-8](/img/structure/B2519712.png)
7-(4-fluoroanilino)-5-methyl-2-phenethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “7-(4-fluoroanilino)-5-methyl-2-phenethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one” belongs to the class of organic compounds known as triazolopyrimidines . These are aromatic heterocyclic compounds containing a triazole ring fused to a pyrimidine ring. Triazolopyrimidines have been studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazolopyrimidine core, with various substituents attached to it. The exact structure would depend on the positions of these substituents .Chemical Reactions Analysis
The chemical reactions involving this compound would largely depend on its functional groups. For instance, the presence of an anilino group could make it a potential nucleophile, while the presence of a pyrimidinone could make it a potential electrophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of a fluorine atom could increase its electronegativity, while the presence of a phenethyl group could increase its hydrophobicity .Applications De Recherche Scientifique
Antimicrobial Applications
The compound has garnered interest as a potential antimicrobial agent. Researchers synthesized new derivatives of pyrido [2,3-d] [1,2,4]triazolo[4,3-a]pyrimidin-5-one through various reactions. These derivatives were evaluated for their antimicrobial activities, and most of them displayed excellent activity against various microorganisms, except for SR and PA . This suggests that the compound could be explored further for its antibacterial properties.
Anticancer Potential
While specific studies on this compound’s anticancer effects are not directly available, its structural features make it an interesting candidate for further investigation. Pyrido [2,3-d] [1,2,4]triazolo[4,3-a]pyrimidin-5-ones have been associated with a wide range of biological activities, including potential anticancer properties . Researchers could explore its impact on cancer cell lines and investigate its mechanism of action.
Enzyme Inhibition
The compound’s unique structure may also lend itself to enzyme inhibition. Further studies could explore its potential as a carbonic anhydrase inhibitor or cholinesterase inhibitor, both of which have therapeutic relevance in various diseases .
Analgesic and Anti-Inflammatory Properties
Although direct evidence is lacking, compounds with similar scaffolds have demonstrated analgesic and anti-inflammatory effects. Investigating the compound’s impact on pain pathways and inflammation could provide valuable insights .
Mécanisme D'action
Target of Action
Similar compounds, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been found to inhibit c-met/vegfr-2 kinases . These kinases play a crucial role in cell signaling, growth, and survival.
Biochemical Pathways
Given the potential targets, it can be inferred that the compound may affect pathways related to cell growth and survival, particularly those involving c-met/vegfr-2 kinases .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not provided in the search results. Therefore, it’s challenging to outline its impact on bioavailability. In silico pharmacokinetic studies have been summarized for similar compounds , suggesting that such studies could be conducted for this compound as well.
Result of Action
Based on the potential targets and the known effects of similar compounds, it can be inferred that the compound may have antiproliferative activities, potentially inhibiting the growth of certain cancer cell lines .
Orientations Futures
Propriétés
IUPAC Name |
7-(4-fluoroanilino)-5-methyl-2-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O/c1-14-13-18(22-17-9-7-16(21)8-10-17)23-19-24-25(20(27)26(14)19)12-11-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBPXLOXXOLRDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN(C(=O)N12)CCC3=CC=CC=C3)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-fluoroanilino)-5-methyl-2-phenethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(propan-2-yl)-1,2,4-oxadiazole hydrochloride](/img/structure/B2519631.png)
![1-[(2-chloropyridin-3-yl)sulfonyl]-N-[(3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2519632.png)

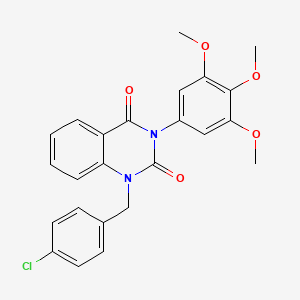


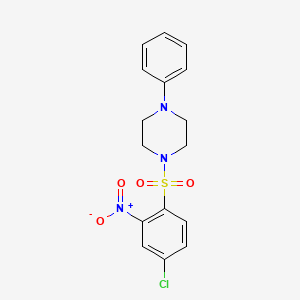
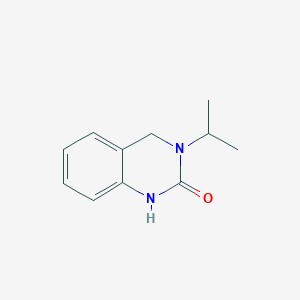
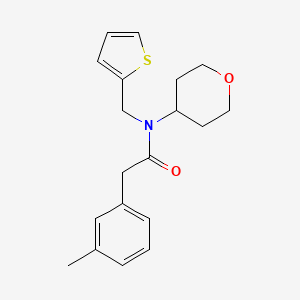
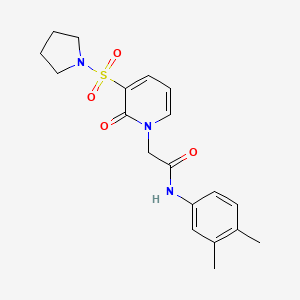

![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2519651.png)
